molecular formula C27H24ClFN4O3 B301802 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide

Katalognummer B301802
Molekulargewicht: 507 g/mol
InChI-Schlüssel: OQHDHOUJMLRRLQ-XAZZYMPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied extensively due to its unique properties and potential therapeutic applications. In

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound may also interact with specific cellular receptors or enzymes, leading to its observed effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In animal models, this compound has been shown to reduce tumor growth and inflammation. However, the effects of this compound on humans are not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide in lab experiments include its unique properties and potential therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, this compound may be studied in combination with other drugs or therapies to improve its efficacy and reduce toxicity. Further studies may also explore the use of this compound in various disease models, such as cancer, inflammation, and infectious diseases. Overall, the study of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide holds promise for the development of new therapies and treatments for various diseases.

Synthesemethoden

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide involves several steps. The starting materials include 4-chlorophenol, 4-fluorobenzaldehyde, 2-methyl-1H-indole-3-carboxaldehyde, and N-(2-chloroacetyl)acetamide. These compounds are reacted in the presence of a base and a catalyst to yield the desired product. The synthesis method has been optimized to improve yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide has potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antimicrobial agent, due to its ability to inhibit the growth of bacteria and fungi in vitro.

Eigenschaften

Produktname

2-(4-chlorophenoxy)-N-[2-(2-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)-2-oxoethyl]acetamide

Molekularformel

C27H24ClFN4O3

Molekulargewicht

507 g/mol

IUPAC-Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C27H24ClFN4O3/c1-18-24(23-4-2-3-5-25(23)33(18)16-19-6-10-21(29)11-7-19)14-31-32-26(34)15-30-27(35)17-36-22-12-8-20(28)9-13-22/h2-14H,15-17H2,1H3,(H,30,35)(H,32,34)/b31-14+

InChI-Schlüssel

OQHDHOUJMLRRLQ-XAZZYMPDSA-N

Isomerische SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=N/NC(=O)CNC(=O)COC4=CC=C(C=C4)Cl

SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=NNC(=O)CNC(=O)COC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.